Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate
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Overview
Description
The compound contains an isopropyl group, a tert-butoxycarbonylamino group, a phenyl group, and a hexanoate group. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The synthesis could involve the reaction of the corresponding amine with di-tert-butyl dicarbonate to introduce the Boc group, followed by further reactions to introduce the other groups.Chemical Reactions Analysis
The Boc group can be removed from amines by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This could be a key step in reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the Boc group could make it relatively stable under basic conditions but susceptible to acid .Mechanism of Action
Target of Action
It is known that the compound is a derivative of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
Boc-protected amino acids, from which this compound is derived, are known to be used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . The Boc group can be selectively removed under acidic conditions .
Biochemical Pathways
As a derivative of boc-protected amino acids, the compound may be involved in peptide synthesis pathways .
Pharmacokinetics
The compound’s solubility in common organic solvents and partial miscibility in water suggest that it may have good bioavailability.
Result of Action
As a derivative of boc-protected amino acids, the compound may play a role in peptide synthesis, potentially influencing protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate. For instance, the compound’s stability and reactivity may be affected by pH, temperature, and the presence of other reactive species. The compound is stable under room temperature conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-4-phenylhexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-13(2)25-18(23)17(21-19(24)26-20(4,5)6)12-16(14(3)22)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCFMYZTSNRVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate |
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